(S)-Ret-IN-1
Description
(S)-Ret-IN-1 is a potent small-molecule inhibitor targeting RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer with RET fusions or mutations . Its inhibitory activity is characterized by IC50 values of 1 nM for wild-type RET (RET WT), 7 nM for the resistance mutation RET V804M, and 101 nM for RET G810R . This profile highlights its efficacy against common RET variants but reduced potency against the G810R mutant, which is associated with clinical resistance. This compound serves as a critical tool compound for studying RET-driven oncogenesis and developing next-generation inhibitors.
Properties
Molecular Formula |
C29H31N9O3 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2S)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m0/s1 |
InChI Key |
GTQISTQEBXXLPC-IWAAJCSBSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@@H]7CNCCO7 |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ret-IN-1 typically involves several steps, starting from readily available starting materials. The synthetic route often includes stereoselective reactions to ensure the correct configuration of the compound. Common steps in the synthesis may include:
Formation of the core structure: This involves the construction of the main skeleton of the molecule through various organic reactions.
Introduction of functional groups: Specific functional groups are introduced to the core structure to impart the desired chemical properties.
Stereoselective reactions: These reactions are crucial to ensure the correct spatial arrangement of atoms in the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ret-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Ret-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Ret-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar RET Inhibitors
The following table compares (S)-Ret-IN-1 with two structurally and functionally related RET inhibitors: WF-47-JS03 and SPP86 . Key parameters include enzymatic activity, cellular potency, selectivity, and pharmacokinetic properties.
| Parameter | This compound | WF-47-JS03 | SPP86 |
|---|---|---|---|
| RET WT IC50 | 1 nM | 1.7 nM (Ba/F3 cells) | 8 nM |
| RET V804M IC50 | 7 nM | Not reported | Not reported |
| RET G810R IC50 | 101 nM | Not reported | Not reported |
| Selectivity (vs. KDR) | Not reported | >500-fold selectivity | Broad kinase inhibition (EphA1, FGFR1, Flt4, Lck, Yes) |
| Cellular Activity | Not reported | 5.3 nM (LC-2/ad cells) | Cell-permeable |
| BBB Penetration | Not reported | Yes | Not reported |
| Key Advantages | Potency against V804M | High selectivity, BBB penetration | Broad kinase inhibition |
Notes:
- Data derived from enzymatic assays unless specified.
- WF-47-JS03’s activity in Ba/F3 (KIF5B-RET) and LC-2/ad (CCDC6-RET) cells underscores its efficacy in RET fusion-driven models .
- SPP86’s broad kinase activity may limit its therapeutic utility due to off-target effects .
Detailed Research Findings and Implications
Enzymatic and Cellular Potency
This compound demonstrates superior activity against RET WT and V804M compared to SPP86 but is less effective against G810R . WF-47-JS03, while slightly less potent in enzymatic assays, shows strong cellular activity (IC50 = 1.7–5.3 nM), suggesting efficient cellular uptake and target engagement . Its ability to cross the blood-brain barrier (BBB) positions it as a candidate for treating RET-driven brain metastases, a niche where this compound lacks data .
Selectivity and Off-Target Effects
WF-47-JS03’s >500-fold selectivity over KDR (vascular endothelial growth factor receptor 2) minimizes risks of antiangiogenic side effects, a common issue with multi-kinase inhibitors . In contrast, SPP86 inhibits multiple kinases (EphA1, FGFR1, Flt4), which may compromise therapeutic specificity but could be advantageous in polypharmacological contexts .
Resistance Mutations
The reduced potency of this compound against RET G810R highlights a critical limitation in addressing resistance mutations. Further studies are needed to evaluate these inhibitors against emerging resistance mutations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
